Butyl(ethyl)(oxiran-2-ylmethyl)amine

Overview

Description

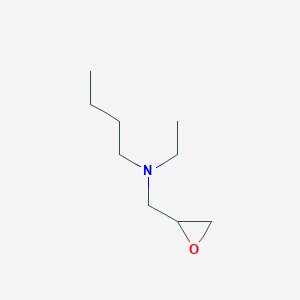

Butyl(ethyl)(oxiran-2-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₉NO. It is characterized by the presence of an oxirane (epoxide) ring, an amine group, and butyl and ethyl substituents.

Mechanism of Action

Target of Action

The primary target of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the epoxide group . This compound is involved in the ring-opening reaction of epoxides with amines , leading to the formation of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products .

Mode of Action

This compound interacts with its targets through a ring-opening reaction . This process involves the nucleophilic attack of the amine on the carbon atom of the epoxide . The reaction is highly regioselective, providing β-amino alcohols in high yields . This mode of action allows for the introduction of amines in natural products during late-stage transformations .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of β-amino alcohols . These compounds are crucial in the production of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Result of Action

The result of the action of this compound is the production of β-amino alcohols . These compounds are important in various biological and chemical applications. For instance, they serve as building blocks in the synthesis of a wide range of biologically active natural and synthetic products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield and regioselectivity of the reaction . Additionally, the presence of other substances, such as acids or bases, can also influence the reaction . Therefore, careful control of the reaction environment is crucial for optimizing the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl(ethyl)(oxiran-2-ylmethyl)amine typically involves the reaction of an oxirane-containing compound with an amine. One common method is the nucleophilic substitution of haloalkanes with amines. For example, the reaction of an oxirane-containing haloalkane with butylamine and ethylamine under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and specific reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Butyl(ethyl)(oxiran-2-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require basic or acidic conditions, depending on the nucleophile and desired product

Major Products:

Scientific Research Applications

Butyl(ethyl)(oxiran-2-ylmethyl)amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

Industry: It is used in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group

Comparison with Similar Compounds

Glycidyl methacrylate: Contains an epoxide ring and is used in the production of epoxy resins.

Butylamine: A simpler amine without the epoxide ring, used in various chemical syntheses.

Ethylamine: Another simple amine, often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: Butyl(ethyl)(oxiran-2-ylmethyl)amine is unique due to the combination of its epoxide ring and amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .

Biological Activity

Butyl(ethyl)(oxiran-2-ylmethyl)amine is a compound characterized by its unique structural features, including an epoxide group and a branched aliphatic chain. This combination imparts distinct biochemical properties and biological activities, making it a subject of interest in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an oxirane (epoxide) ring, which is known for its reactivity in various biochemical reactions. The presence of the branched butyl and ethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and proteins.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₉N₁O₁ |

| Molecular Weight | 155.26 g/mol |

| Functional Groups | Amino group, Epoxide |

| Solubility | Soluble in organic solvents; limited solubility in water |

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably acetylcholinesterase (AChE). Its ability to inhibit AChE suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired. In vitro studies indicate that this compound exhibits significant inhibitory activity against AChE, with an IC₅₀ value that warrants further investigation for therapeutic use .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in treated cells. This property could be beneficial in developing anti-inflammatory therapies.

Molecular Mechanisms

The molecular mechanism of action involves binding to the active site of target enzymes such as AChE. This binding prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance cholinergic transmission .

Case Studies

- Inhibition of Acetylcholinesterase : A study demonstrated that this compound effectively inhibited AChE activity at concentrations as low as 100 μM, with a calculated IC₅₀ indicating strong potential for further development as a therapeutic agent against neurodegenerative diseases .

- Anti-inflammatory Activity : In cellular assays, the compound reduced the expression of pro-inflammatory cytokines in macrophages, suggesting its role as an anti-inflammatory agent. This effect was linked to modulation of NF-kB signaling pathways.

Dosage Effects in Animal Models

Research on animal models has shown that dosage significantly affects the biological activity of this compound. Low doses exhibited minimal toxicity while effectively modulating cellular processes. In contrast, higher doses led to adverse effects, emphasizing the need for careful dosage consideration in therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves hydrolysis by esterases, resulting in the formation of butylamine and ethyl propanoate. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and potential interactions within biological systems.

Transport and Distribution

The transport mechanisms for this compound include passive diffusion and active transport through specific membrane transporters. Its lipophilic nature aids in crossing cell membranes efficiently, which is essential for its biological activity.

Properties

IUPAC Name |

N-ethyl-N-(oxiran-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNXDRMXLUBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.